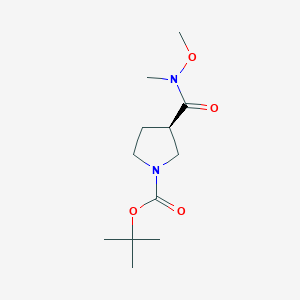![molecular formula C11H13N5O3 B8762523 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 118043-69-9](/img/structure/B8762523.png)
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo(2,3-d)pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate pyrimidine derivatives with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors .
Biology: In biological research, it serves as a tool to study the inhibition of specific protein kinases, which are crucial in cell signaling pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain types of cancer, including triple-negative breast cancer .
Industry: In the pharmaceutical industry, it is utilized in the development of new drugs targeting protein kinases involved in various diseases .
作用机制
The compound exerts its effects primarily through the inhibition of monopolar spindle 1 kinase (MPS1), a protein kinase that plays a critical role in cell division. By binding to the active site of MPS1, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in cancer cells that overexpress MPS1, such as those found in triple-negative breast cancer .
相似化合物的比较
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbaldehyde
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
- 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid hydrazide
Uniqueness: The unique combination of functional groups in 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 kinase sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .
属性
CAS 编号 |
118043-69-9 |
|---|---|
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3/c12-1-7-2-16(6-19-8(3-17)4-18)11-9(7)10(13)14-5-15-11/h2,5,8,17-18H,3-4,6H2,(H2,13,14,15) |
InChI 键 |
VDFKVPHKTHDMBO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)









![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)

![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)

